2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one
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Overview
Description
2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one is a chemical compound with the molecular formula C16H18O3. It is known for its unique structure, which includes a naphthalene ring attached to an ethanone group with two ethoxy groups. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one typically involves the reaction of naphthalene derivatives with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-yl carboxylic acid, while reduction can produce 2,2-diethoxy-1-(naphthalen-1-yl)ethanol .
Scientific Research Applications
2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethoxy-1-(naphthalen-2-yl)ethan-1-one
- 2,2-Diethoxy-1-(naphthalen-3-yl)ethan-1-one
- 2,2-Diethoxy-1-(naphthalen-4-yl)ethan-1-one
Uniqueness
2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one is unique due to its specific naphthalene ring position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
IUPAC Name |
2,2-diethoxy-1-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-18-16(19-4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STELCQRUYDODGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC2=CC=CC=C21)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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